molecular formula C9H10ClN3S B1452044 3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile CAS No. 1424533-72-1

3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile

Cat. No.: B1452044
CAS No.: 1424533-72-1
M. Wt: 227.71 g/mol
InChI Key: MHEGQORSOWZPOZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 3, a cyclopentylamino group at position 5, and a nitrile group at position 4. This compound has been cataloged by CymitQuimica (Ref: 10-F653185) but is currently discontinued across all available quantities (1g, 50mg, 250mg, 500mg) . Its structural uniqueness lies in the cyclopentylamino substituent, which imparts distinct electronic and steric properties compared to analogs with aromatic or smaller aliphatic groups.

Properties

IUPAC Name

3-chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c10-8-7(5-11)9(14-13-8)12-6-3-1-2-4-6/h6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEGQORSOWZPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C(=NS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation and Chlorination

A key step involves the synthesis of the thiazole ring with appropriate substituents. According to patent literature, chlorination reactions for related thiazole derivatives are conducted under controlled temperature ranges, typically from 10°C to 50°C, with pH maintained between 7 and 9.5 to ensure selective chlorination and avoid side reactions.

  • Reaction conditions:

    • Temperature: 20–50°C
    • pH: 7–9.5 (controlled via simultaneous or incremental addition of chlorinating agent and base)
    • Chlorinating agent: trichloromethanesulfenyl chloride or similar
    • Reaction time: optimized by flow rate in continuous reactors
  • Workup:

    • Extraction with methylene chloride
    • Acidic aqueous wash (pH 3–5) to remove salts
    • Solvent evaporation and vacuum distillation for purification

This approach ensures high purity of chlorinated thiazole intermediates, which are essential for subsequent substitution steps.

Introduction of Cyclopentylamino Group

The cyclopentylamino substituent is introduced via nucleophilic substitution at the 5-position of the chlorinated thiazole intermediate. This typically involves reacting the 5-chloro-thiazole derivative with cyclopentylamine under mild conditions to prevent degradation of the thiazole ring.

  • Typical conditions:
    • Solvent: ethanol or similar polar solvent
    • Temperature: ambient to moderate heating (~25–80°C)
    • Reaction time: several hours to overnight
    • Molar ratio: slight excess of cyclopentylamine to drive substitution

The nucleophilic amination proceeds with displacement of the 5-chloro substituent, yielding 5-(cyclopentylamino)thiazole derivatives.

Incorporation of Carbonitrile Group

The carbonitrile group at the 4-position is generally introduced via cyanation reactions or by using nitrile-containing starting materials. One approach involves condensation of appropriate nitrile precursors with the thiazole core or via functional group transformations post ring formation.

  • Synthetic routes:

    • Use of 1,3-dicarbonyl compounds or nitrile-containing reagents under oxidative conditions
    • Catalytic oxidative coupling reactions under oxygen atmosphere have been reported to efficiently form nitrile-substituted heterocycles.
  • Reaction conditions:

    • Solvent: ethanol or other suitable solvent
    • Atmosphere: oxygen (1 atm) to drive oxidative coupling
    • Temperature: elevated (e.g., 130°C)
    • Acid additive: acetic acid (up to 6 equivalents) to promote reaction

This method yields nitrile-functionalized thiazole derivatives with good selectivity and yield.

Representative Data Table for Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Reaction Time Yield (%) Notes
Chlorination Trichloromethanesulfenyl chloride + base 20–50 7–9.5 Variable (flow rate controlled) High Continuous addition, pH control critical
Amination (cyclopentylamino introduction) Cyclopentylamine, ethanol solvent 25–80 Neutral Several hours Moderate to high Nucleophilic substitution at 5-position
Cyanation (carbonitrile installation) Oxidative coupling with nitrile precursors, O2 atmosphere, acetic acid additive 130 Acidic (acetic acid) 18 h 70–90 Oxygen atmosphere essential for yield

Research Findings and Analysis

  • The chlorination step is sensitive to pH and temperature; maintaining pH between 7 and 9.5 is crucial to avoid side reactions and ensure selective chlorination at the 3-position.
  • Continuous flow processes with simultaneous reagent addition improve control over reaction parameters and product purity.
  • The nucleophilic substitution with cyclopentylamine proceeds efficiently under mild conditions, highlighting the reactivity of the 5-chloro substituent.
  • The carbonitrile group introduction benefits from oxidative coupling under oxygen atmosphere, with acetic acid serving as a catalyst and medium modifier. This method avoids multi-step functional group transformations and provides a direct route to nitrile-substituted thiazoles.
  • The overall synthetic strategy is modular, allowing for variations in substituents by adjusting starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Heterocycle Type Key Features
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile C₉H₉ClN₄S 240.71 g/mol Cyclopentylamino Thiazole Aliphatic amino group enhances lipophilicity; potential for hydrogen bonding
3-Chloro-5-(4-vinylphenyl)-1,2-thiazole-4-carbonitrile C₁₂H₇ClN₂S 246.71 g/mol 4-Vinylphenyl Thiazole Aromatic substituent with vinyl group; may enable polymerization reactions
5-Amino-3-chloro-1,2-thiazole-4-carbonitrile C₄H₂ClN₃S 159.59 g/mol Amino Thiazole Smaller, polar structure; limited steric hindrance
3-Chloro-5-phenyl-1,2-thiazole-4-carbonitrile C₁₀H₅ClN₂S 220.68 g/mol Phenyl Thiazole Aromatic substituent increases π-π stacking potential
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile C₉H₅ClN₄ 204.62 g/mol 4-Chlorophenyl Triazole Triazole core alters electronic properties; increased nitrogen content

Functional and Reactivity Differences

Cyclopentylamino vs. This substituent may also facilitate hydrogen bonding via the amino group, a feature absent in purely aromatic derivatives. In contrast, the 4-vinylphenyl group () offers reactivity for crosslinking or polymerization due to the vinyl moiety, which is absent in the cyclopentylamino variant .

Amino Group vs. Larger Substituents: The amino-substituted analog () exhibits higher polarity and reduced molecular weight, making it more soluble in polar solvents but less stable in hydrophobic environments .

Thiazole vs. Triazole Cores: Replacing the thiazole ring with a triazole () introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. Triazoles are known for metal coordination, which could expand catalytic or medicinal applications .

Biological Activity

3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1424533-72-1
  • Molecular Formula : C9H10ClN3S
  • Molecular Weight : 227.71 g/mol
  • Boiling Point : 314.9 ± 42.0 °C at 760 mmHg

The compound features a thiazole ring with a chloro substituent, a cyclopentylamino group, and a carbonitrile functional group. These structural characteristics contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1,2-thiazole-4-carbonitrile with cyclopentylamine in the presence of a base under controlled conditions, often using organic solvents like dichloromethane or acetonitrile at low temperatures (0-5°C) to ensure product formation .

Anticancer Activity

The compound has been investigated for its anticancer potential. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis . For instance, related compounds have shown inhibitory effects on various cancer cell lines, including those resistant to conventional treatments like doxorubicin .

While detailed studies on the mechanism of action for this compound are sparse, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It may alter signaling pathways critical for tumor growth and metastasis.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityStructural Features
3-Chloro-5-methylphenylcarbamateAnticancerChloro and thiazole moieties
CP-547.632Tyrosine kinase inhibitorAntiangiogenic properties; used in lung cancer therapy
Other Thiazole DerivativesAntimicrobial/AnticancerVarious substitutions leading to diverse activities

The unique cyclopentylamino group in this compound distinguishes it from other thiazoles and may enhance its biological activity through steric and electronic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance:

  • Study on Isothiazoles : Research indicated that isothiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . The selectivity is crucial for reducing side effects associated with chemotherapy.
  • MTT Assays : Various thiazoles were tested using MTT assays to evaluate their antiproliferative effects on different cancer cell lines (e.g., MCF-7 for breast cancer) . Results indicated that certain derivatives had IC50 values lower than those of established chemotherapeutics.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with carbonitrile precursors. For example, reacting hydrazine hydrate with chlorinated intermediates under reflux conditions (e.g., in ethanol or acetonitrile) followed by cyclization using potassium carbonate as a base. Alternative routes involve condensation of cyclopentylamine with thiazole-carbonitrile scaffolds under acidic catalysis . Key intermediates like 3-chloro-4-cyanothiazole can be functionalized at the 5-position via nucleophilic substitution with cyclopentylamine .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, such as the cyclopentylamino group and thiazole ring protons. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and N-H stretches from the amine. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. X-ray crystallography, when feasible, resolves the 3D structure, as demonstrated for analogous triazole-thiones .

Q. What solvent systems and purification techniques optimize yield during synthesis?

  • Methodological Answer : Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) enhance reaction rates for nucleophilic substitutions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) isolates the product. For intermediates prone to hydrolysis, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the thiazole ring and chloro substituent to predict sites for nucleophilic attack. Fukui indices identify electrophilic centers, while transition-state simulations (e.g., using Gaussian software) assess activation energies for substitution with amines or thiols .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. antimicrobial effects) may arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate results via dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell testing). Compare with structurally related thiazole-carbonitriles to isolate substituent effects .

Q. How does the cyclopentylamino group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The cyclopentyl group enhances lipophilicity (logP calculations via ChemDraw) and membrane permeability, as shown in Caco-2 cell assays. Metabolic stability is assessed using liver microsomes (e.g., rat/human CYP450 isoforms), with LC-MS/MS quantifying metabolite formation. Compare with linear alkylamino analogs to evaluate steric effects on bioavailability .

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

  • Methodological Answer : Competing pathways, such as over-alkylation of the cyclopentylamino group or hydrolysis of the nitrile to carboxylic acid, are analyzed via LC-MS and ¹H NMR. Kinetic studies under varied temperatures/pH identify rate-determining steps. Quenching intermediates with deuterated solvents (e.g., D₂O) can trap reactive species for characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile
Reactant of Route 2
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile

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